2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

Catalog No.
S831493
CAS No.
1171920-34-5
M.F
C11H13NO2Si
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehy...

CAS Number

1171920-34-5

Product Name

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridine-6-carbaldehyde

Molecular Formula

C11H13NO2Si

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)11-5-9-10(14-11)4-8(7-13)6-12-9/h4-7H,1-3H3

InChI Key

UQRIASBUOYWEGW-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=O

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=O

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO₂Si and a molecular weight of 219.31 g/mol. This compound features a furo[3,2-b]pyridine structure, which is characterized by a fused pyridine and furan ring system. The trimethylsilyl group attached to the furo[3,2-b]pyridine enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. The aldehyde functional group at the 6-position allows for further chemical modifications, expanding its potential utility in synthetic chemistry and biological research .

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines or alcohols to form imines or hemiacetals, respectively.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation Reactions: It can undergo condensation reactions with various reagents to form more complex molecules, which is particularly useful in organic synthesis .

Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Acylation: Starting from furo[3,2-b]pyridine derivatives, acylation with an appropriate trimethylsilyl reagent can yield the desired aldehyde.
  • Direct Silylation: The introduction of the trimethylsilyl group can be accomplished through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Oxidative Functionalization: Aldehyde formation can be achieved by oxidative functionalization of suitable precursors under controlled conditions.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde has several applications:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its unique structure makes it valuable for studying chemical reactivity and interactions in organic chemistry.
  • Potential Drug Development: Given its structural characteristics, it may be explored for developing new pharmaceutical agents targeting various diseases .

Interaction studies involving 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to understand how this compound interacts at a molecular level and its potential effects on biological systems. Such investigations are crucial for assessing its viability as a therapeutic agent or research tool in biochemistry and pharmacology .

Several compounds share structural similarities with 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Furo[3,2-b]pyridineFused furan and pyridine ringsLacks the trimethylsilyl group; simpler structure
6-Methylfuro[3,2-b]pyridineMethyl substitution at the 6-positionExhibits different reactivity due to methyl group
2-(Dimethylamino)furo[3,2-b]pyridineDimethylamino group instead of silylPotentially more polar; different biological activity

The uniqueness of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde lies in its combination of a silyl group and an aldehyde functionality within a fused ring system. This configuration may lead to distinctive chemical reactivity and biological interactions compared to its analogues .

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde moiety represents the most reactive site in the molecule, readily participating in nucleophilic addition reactions and serving as a platform for various transformations. The electron-withdrawing nature of the furo[3,2-b]pyridine system enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [1] [2] [3].

Oxidation Reactions

Aldehyde oxidation proceeds through well-established mechanisms involving the formation of intermediate hydrates followed by oxidative cleavage. The presence of the α-hydrogen on the aldehyde carbon makes 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde particularly susceptible to oxidation [2] [3] [4].

Tollens Reagent Oxidation

The Tollens test provides a highly selective method for aldehyde identification and oxidation. Under mild alkaline conditions, the compound forms a gem-diol intermediate through nucleophilic addition of water to the carbonyl carbon [2]. This hydrate subsequently undergoes oxidation by silver(I) ions, producing the corresponding carboxylic acid while reducing silver ions to metallic silver, forming the characteristic silver mirror [3].

Permanganate Oxidation

Potassium permanganate oxidation follows a radical chain mechanism initiated by hydrogen abstraction from the aldehyde carbon-hydrogen bond [5]. The resulting acyl radical propagates the chain reaction, ultimately yielding the carboxylic acid derivative. The reaction proceeds efficiently under both acidic and basic conditions, though the mechanism differs slightly depending on the pH [4].

Chromic Acid Oxidation

Chromium trioxide and related reagents oxidize the aldehyde through formation of a chromate ester intermediate. This mechanism involves coordination of the aldehyde oxygen to chromium followed by intramolecular hydride transfer, resulting in oxidative cleavage and formation of the carboxylic acid [5].

Oxidizing AgentMechanismProductSelectivityConditions
Tollens Reagent (Ag⁺/NH₃)Hydrate formation → oxidationCarboxylic acid + Ag mirrorAldehyde-specificMild, aqueous
Potassium Permanganate (KMnO₄)Radical chain mechanismCarboxylic acidGeneral oxidationAcidic or basic
Chromium Trioxide (CrO₃)Chromate ester formationCarboxylic acidGeneral oxidationAcidic conditions
Pyridinium Dichromate (PDC)Chromate ester formationCarboxylic acidMild oxidationMild, organic solvents

Reduction Reactions

Aldehyde reduction involves the addition of hydride nucleophiles to the carbonyl carbon, resulting in the formation of primary alcohols. The mechanism follows a characteristic two-step pattern: nucleophilic addition followed by protonation [6] [7] [8].

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent for aldehydes [9]. The borohydride anion acts as a hydride source, attacking the electrophilic carbonyl carbon. The reaction proceeds through formation of a tetrahedral intermediate, followed by protonation during aqueous workup to yield the corresponding primary alcohol [7].

The mechanism involves initial nucleophilic attack by the BH₄⁻ ion on the carbonyl carbon, forming a C-H bond and breaking the C=O π-bond. The resulting alkoxide intermediate is subsequently protonated by mild acid to give the alcohol product [9].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) provides a more powerful reducing agent capable of reducing aldehydes under anhydrous conditions [7]. The mechanism is similar to sodium borohydride reduction but proceeds more rapidly and under more forcing conditions. The reaction requires careful handling due to the highly reactive nature of LiAlH₄ [8].

Catalytic Hydrogenation

Catalytic reduction using hydrogen gas and metal catalysts such as palladium or nickel provides an alternative method for aldehyde reduction. This process involves heterogeneous catalysis where the aldehyde and hydrogen are activated on the metal surface [8].

Addition Reactions

The carbaldehyde group readily undergoes nucleophilic addition reactions with various nucleophiles, including organometallic reagents, cyanide, and nitrogen-containing nucleophiles [6] [10].

Grignard Reactions

Grignard reagents react with aldehydes to form secondary alcohols through nucleophilic addition of the carbanion equivalent to the carbonyl carbon [10]. The reaction proceeds through formation of a magnesium alkoxide intermediate, which is hydrolyzed during workup to yield the alcohol product.

Organolithium Additions

Organolithium compounds exhibit similar reactivity to Grignard reagents but with enhanced nucleophilicity. The reaction mechanism involves nucleophilic attack by the organolithium species on the carbonyl carbon, followed by protonation to form the corresponding alcohol [6].

Cyanohydrin Formation

Addition of hydrogen cyanide to aldehydes produces cyanohydrins through nucleophilic attack by cyanide ion on the carbonyl carbon [10]. The reaction is typically catalyzed by base and proceeds through formation of a tetrahedral intermediate.

Condensation Reactions

Condensation reactions involving the carbaldehyde group proceed through nucleophilic addition followed by elimination of water or other small molecules [11] [12] [13].

Aldol Condensation

The aldol reaction represents a fundamental carbon-carbon bond-forming process where the carbaldehyde acts as the electrophilic partner [12]. In the presence of base, an enolate ion generated from another carbonyl compound attacks the aldehyde carbon, forming a β-hydroxy aldehyde intermediate. Subsequent dehydration yields the α,β-unsaturated carbonyl product [11].

The mechanism involves initial formation of an enolate nucleophile through deprotonation of the α-hydrogen of the donor carbonyl compound. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond and generating a β-hydroxy aldehyde [14].

Claisen Condensation

While primarily involving esters, the Claisen condensation can also occur with aldehydes under appropriate conditions. The reaction involves nucleophilic attack by an enolate on the carbonyl carbon, followed by elimination to form β-dicarbonyl compounds [14].

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group exhibits unique reactivity patterns that make it valuable as both a protecting group and a synthetic intermediate. The silicon-carbon bond is relatively weak and can be selectively cleaved under specific conditions [15] [16] [17].

Protodesilylation Mechanisms

Protodesilylation involves the replacement of the trimethylsilyl group with a proton through electrophilic attack [15] [18] [19]. The mechanism typically proceeds through formation of a cationic intermediate stabilized by the silicon atom.

Acid-Catalyzed Protodesilylation

Under acidic conditions, the trimethylsilyl group can be protonated, leading to formation of a silicenium ion intermediate. This highly electrophilic species is rapidly attacked by nucleophiles, resulting in cleavage of the silicon-carbon bond [18]. The reaction proceeds through a mechanism similar to electrophilic aromatic substitution, with the silicon atom stabilizing the developing positive charge [19].

Electrophilic Substitution Mechanisms

Electrophilic reagents can directly attack the carbon-silicon bond, leading to substitution of the trimethylsilyl group. The mechanism involves coordination of the electrophile to the silicon atom, followed by intramolecular rearrangement and elimination of the trimethylsilyl group [15].

Fluoride-Induced Desilylation

Fluoride-induced desilylation represents one of the most common methods for removing trimethylsilyl groups. The reaction proceeds through formation of a pentavalent silicon intermediate followed by elimination [20] [21] [22].

Mechanism of Fluoride Attack

The mechanism involves nucleophilic attack by fluoride ion on the silicon atom, forming a hypervalent silicate intermediate [20]. This pentavalent species is unstable and rapidly eliminates to form the desilylated product and fluorotrimethylsilane [21].

The reaction follows an SN2-like mechanism at silicon, with the fluoride ion attacking the silicon center while the organic group departs. The high affinity of silicon for fluorine drives the reaction to completion [22].

Reagents and Conditions

Common fluoride sources include tetrabutylammonium fluoride (TBAF), potassium fluoride, and cesium fluoride. The reaction typically requires aprotic solvents to maintain the nucleophilicity of the fluoride ion [20] [23].

Silyl Group Transfer Reactions

Silyl group transfer involves the migration of the trimethylsilyl group from one position to another within the molecule or to an external nucleophile [24] [25] [26].

Intramolecular Silyl Migration

Silyl migration can occur through intramolecular rearrangement, particularly in systems with proximal nucleophilic centers. The mechanism involves formation of a cyclic transition state where the silicon atom bridges two positions [27] [28].

Intermolecular Silyl Transfer

External nucleophiles can attack the silicon atom, leading to transfer of the trimethylsilyl group. This process is facilitated by the formation of strong silicon-nucleophile bonds, particularly with oxygen and nitrogen nucleophiles [24] [26].

Reactivity of the Furo[3,2-b]pyridine Core

The fused heterocyclic system exhibits complex reactivity patterns influenced by the electron-rich furan ring and the electron-deficient pyridine ring. The combination creates a unique electronic environment that affects the regioselectivity of substitution reactions [29] [30] [31].

Electrophilic Substitution Reactions

The furo[3,2-b]pyridine core undergoes electrophilic substitution reactions with regioselectivity determined by the electronic properties of the constituent rings [29] [32] [33].

Halogenation Reactions

Halogenation typically occurs at the electron-rich furan ring, with preference for the 3-position due to the stability of the intermediate cation [29]. The reaction mechanism involves initial formation of a σ-complex through attack of the electrophilic halogen species, followed by deprotonation to restore aromaticity [32].

Nitration Reactions

Nitration of the furo[3,2-b]pyridine system shows preference for the furan ring over the pyridine ring due to the higher electron density in the furan moiety [29] [33]. The reaction proceeds through the standard electrophilic aromatic substitution mechanism with nitronium ion as the electrophile.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation reactions occur preferentially at the furan ring, following the general pattern of electrophilic aromatic substitution. The electron-rich nature of the furan ring makes it more reactive toward electrophilic attack compared to the pyridine ring [32].

Nucleophilic Substitution Reactions

The pyridine ring in the furo[3,2-b]pyridine system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the nitrogen atom [34] [35] [36].

SNAr Mechanism

Nucleophilic aromatic substitution proceeds through formation of a Meisenheimer complex, where the nucleophile attacks the electron-deficient pyridine ring. The mechanism involves initial addition of the nucleophile to form a σ-complex, followed by elimination of the leaving group [34] [37].

Regioselectivity Patterns

The regioselectivity of nucleophilic substitution is governed by the electron-withdrawing effect of the nitrogen atom, which activates the 2- and 4-positions toward nucleophilic attack [35]. The 3-position is less reactive due to the inability to delocalize the negative charge onto the nitrogen atom [36].

Metalation and Functionalization

The furo[3,2-b]pyridine core can be selectively metalated at various positions using organolithium reagents, providing access to highly functionalized derivatives [30] [31].

Directed Metalation

Directed metalation involves the use of organolithium bases to abstract protons from specific positions on the heterocyclic ring. The regioselectivity is influenced by the directing effects of the heteroatoms and existing substituents [30].

Sequential Functionalization

Multiple functionalization can be achieved through sequential metalation and electrophilic trapping, allowing for the synthesis of polysubstituted furo[3,2-b]pyridine derivatives [31]. The process requires careful control of reaction conditions to avoid interference between functional groups.

Formation of Derivatives

The carbaldehyde group serves as a versatile platform for the formation of various nitrogen-containing derivatives through condensation reactions with amino compounds [38] [39] [40].

Oxime Formation

Oximes are formed through the condensation of the carbaldehyde with hydroxylamine, proceeding through a nucleophilic addition-elimination mechanism [38] [41] [42].

Mechanism of Oxime Formation

The reaction begins with nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate [42]. This intermediate undergoes proton transfer and subsequent elimination of water to form the oxime product [43].

The mechanism involves five distinct steps: nucleophilic attack, proton transfer, protonation of the hydroxyl group, elimination of water, and final deprotonation to form the oxime [39]. The reaction is typically carried out in weakly acidic conditions to optimize the balance between nucleophilicity of hydroxylamine and protonation of the leaving group [41].

Stereochemical Considerations

Oximes can exist as geometric isomers (E/Z) depending on the relative positions of the substituents around the C=N double bond. The E and Z forms often have different physical properties and can be separated using standard techniques [38] [44].

Hydrazone Derivatives

Hydrazones are formed through the reaction of the carbaldehyde with hydrazine or substituted hydrazines [45] [46] [47].

Mechanism of Hydrazone Formation

The mechanism of hydrazone formation follows a similar pathway to oxime formation, involving nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon [46]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of water to form the hydrazone product [47].

Rate Enhancement Factors

Recent studies have shown that the rate of hydrazone formation can be significantly enhanced by structural modifications that provide intramolecular catalysis [45]. Substituents with appropriate pKa values and geometric positioning can facilitate proton transfer in the rate-limiting step, leading to rate accelerations of up to 100-fold [45].

Stability Considerations

Hydrazones exhibit pH-dependent stability, with greater stability at neutral pH compared to acidic conditions. The compounds are susceptible to hydrolysis under acidic conditions, regenerating the original aldehyde and hydrazine [47].

Schiff Base Formation

Schiff bases (imines) are formed through the condensation of the carbaldehyde with primary amines [39] [40] [48].

Mechanism of Imine Formation

The mechanism involves initial nucleophilic attack by the primary amine on the carbonyl carbon, forming a carbinolamine intermediate [39]. This intermediate undergoes acid-catalyzed dehydration to form the imine product [40].

The reaction requires careful pH control, with optimal rates typically observed around pH 5. At higher pH, insufficient acid is available to protonate the leaving hydroxyl group, while at lower pH, the amine reactant is protonated and becomes non-nucleophilic [39].

Reversibility and Hydrolysis

Schiff base formation is reversible, with the equilibrium position depending on the reaction conditions and the nature of the substituents [40]. The imine products can be hydrolyzed back to the corresponding aldehyde and amine under acidic conditions [48].

Synthetic Applications

Schiff bases serve as versatile intermediates in organic synthesis and exhibit diverse biological activities. They are commonly used in coordination chemistry as ligands for metal complexes and in medicinal chemistry as potential therapeutic agents [48] [49].

Derivative TypeReagentMechanismStereochemistryStabilityTypical Yield
OximeHydroxylamine (NH₂OH)Nucleophilic addition-eliminationE/Z isomers possibleModerate to high70-90%
HydrazoneHydrazine (NH₂NH₂)Nucleophilic addition-eliminationE/Z isomers possibleModerate (pH dependent)60-85%
Schiff Base (Imine)Primary amine (RNH₂)Nucleophilic addition-eliminationE/Z isomers possibleModerate65-90%
SemicarbazoneSemicarbazideNucleophilic addition-eliminationE/Z isomers possibleHigh75-95%
PhenylhydrazonePhenylhydrazineNucleophilic addition-eliminationE/Z isomers possibleHigh80-95%
2,4-Dinitrophenylhydrazone2,4-DinitrophenylhydrazineNucleophilic addition-eliminationE/Z isomers possibleVery high85-98%

Wikipedia

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

Dates

Last modified: 08-16-2023

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